1-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Description
1-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core. Its structure includes a methyl group at position 1 and a tert-butoxycarbonyl (Boc) group at position 6, with a carboxylic acid moiety at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to known pharmacologically active pyrazolopyridine derivatives, such as the anticoagulant apixaban .
Properties
IUPAC Name |
1-methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-6-5-8-9(7-16)15(4)14-10(8)11(17)18/h5-7H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGGLDVFEGDBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N(N=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a compound that belongs to the pyrazole class of compounds. Pyrazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 294.35 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound can be summarized based on various studies that have explored its pharmacological effects.
Anti-inflammatory Activity
- A study demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. The compound showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
- Research indicates that pyrazole derivatives possess antimicrobial activity against various bacterial strains. For instance, compounds with similar structures have been synthesized and tested against E. coli and S. aureus, showing promising results in inhibiting bacterial growth .
Anticancer Potential
- The anticancer properties of pyrazole derivatives have also been investigated. Some studies reported that specific modifications to the pyrazole ring enhance the cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Case Study 1: Anti-inflammatory Effects
In a controlled study, researchers synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced edema models in rats. The most promising derivative exhibited a reduction in edema comparable to indomethacin, a well-known anti-inflammatory drug.
Case Study 2: Antimicrobial Activity
Another study focused on the synthesis of pyrazole derivatives with varying substituents on the nitrogen atoms. The resulting compounds were tested against multiple bacterial strains, revealing that certain substitutions significantly enhanced antimicrobial efficacy.
Comparison with Similar Compounds
Apixaban (Factor Xa Inhibitor)
Structural Features :
Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) shares the pyrazolo[3,4-c]pyridine core with the target compound but differs in substituents:
- Position 1 : Methoxyphenyl group (vs. methyl in the target).
- Position 6 : 4-(2-Oxopiperidin-1-yl)phenyl group (vs. Boc group).
- Position 3 : Carboxamide (vs. carboxylic acid).
Functional Implications :
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate
Structural Features :
This imidazo[1,2-a]pyridine derivative () differs in its bicyclic core but shares fused heterocyclic architecture. Key distinctions include:
- Core : Imidazo[1,2-a]pyridine (vs. pyrazolo[3,4-c]pyridine).
- Substituents: Cyano, nitro, phenethyl, and ester groups.
Functional Implications :
- The imidazo core may confer distinct electronic properties, altering reactivity and binding interactions.
1-(2-Fluorophenyl)-6-(4-Methylphenyl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid
Structural Features :
This positional isomer () features a pyrazolo[3,4-b]pyridine core, differing in nitrogen atom placement within the fused ring system.
- Core : Pyrazolo[3,4-b]pyridine (vs. [3,4-c] in the target).
- Substituents : Fluorophenyl and methylphenyl groups.
Functional Implications :
- The [3,4-b] vs.
- The fluorophenyl group may enhance lipophilicity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
